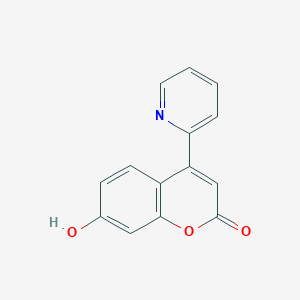
7-Hydroxy-4-(pyridin-2-yl)coumarin
Overview
Description
Synthesis Analysis
The synthesis of 7-Hydroxy-4-(pyridin-2-yl)coumarin and its derivatives has been a subject of interest for many research groups due to their biological activity and application value in fluorescent probes . One method involves the Pechmann coumarin synthesis method, which discusses the influence of various Lewis acids on the reaction . Another method involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis
The molecular weight of 7-Hydroxy-4-(pyridin-2-yl)coumarin is 239.23 . The InChI code is 1S/C14H9NO3/c16-9-4-5-10-11(12-3-1-2-6-15-12)8-14(17)18-13(10)7-9/h1-8,16H .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy-4-(pyridin-2-yl)coumarin are complex and varied. For instance, one study discussed the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Physical And Chemical Properties Analysis
The melting point of 7-Hydroxy-4-(pyridin-2-yl)coumarin is greater than 250 degrees Celsius . Other physical and chemical properties were not specified in the retrieved documents.Scientific Research Applications
Fluorescent Probes
Many coumarin derivatives, including 7-Hydroxy-4-(pyridin-2-yl)coumarin, have good biological activity and application value in fluorescent probes . The strong fluorescence of their derivatives is due to the α,β-unsaturated lipid structure contained in coumarin .
Anticoagulant Activity
Coumarin derivatives have been found to have anticoagulant activities . This makes them valuable in the development of drugs that prevent or treat blood clots.
Anti-inflammatory Activity
Coumarin derivatives also exhibit anti-inflammatory activities . They can be used in the development of drugs for conditions that involve inflammation.
Antibacterial Activity
Many coumarin derivatives have been found to have antibacterial activities . This makes them potential candidates for the development of new antibiotics.
Anticancer Activity
Coumarin derivatives have been found to have anticancer activities . For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Anti-HIV Activity
Some coumarin derivatives have been found to have anti-HIV activities . This makes them potential candidates for the development of new antiviral drugs.
Immunosuppressive Activity
N-[(7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl)-Formamide, a compound synthesized from 7-Hydroxy-4-(pyridin-2-yl)coumarin, has been found to have highly immunosuppressive activity . This makes it a potential lead compound in the development of immunosuppressant agents.
Antifungal Activity
7-O-substituted pyridyl-4-coumarin derivatives have been found to have antifungal activities against eight human pathogenic fungi . This makes them potential candidates for the development of new antifungal drugs.
Mechanism of Action
Target of Action
Coumarin derivatives, in general, have been found to exhibit a wide range of biological activities . For instance, some coumarin derivatives have been reported to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific derivative and its molecular structure.
Biochemical Pathways
Coumarins are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .
Pharmacokinetics
The compound’s molecular weight is 23923 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Many coumarin derivatives have been reported to have significant biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
Action Environment
It’s worth noting that coumarin is a colorless to white powder-like water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .
Safety and Hazards
Future Directions
The future directions for the study of 7-Hydroxy-4-(pyridin-2-yl)coumarin and its derivatives are promising. The synthesis methods are being optimized for industrialized production of coumarins . Moreover, the biological activities of these compounds are being intensively screened for different applications .
properties
IUPAC Name |
7-hydroxy-4-pyridin-2-ylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-9-4-5-10-11(12-3-1-2-6-15-12)8-14(17)18-13(10)7-9/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXWVAVFUWNSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420709 | |
| Record name | 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-(pyridin-2-yl)coumarin | |
CAS RN |
386704-10-5 | |
| Record name | 7-Hydroxy-4-(2-pyridinyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386704-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-(pyridin-2-yl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
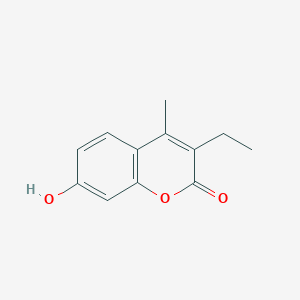

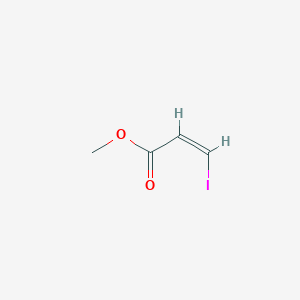

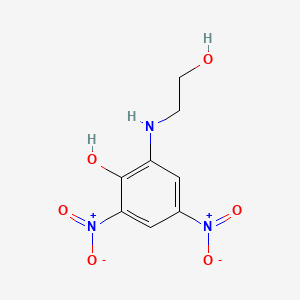


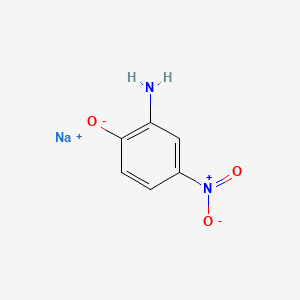
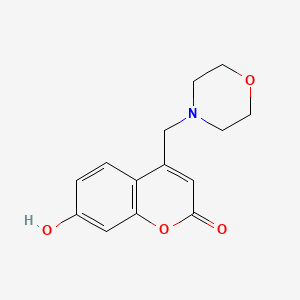

![(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B1310102.png)